Studies have found elevated levels of N6-Acetyl-L-Lys in obese patients with COVID-19 compared to lean patients with the same disease NCBI PMC: . Researchers believe this increase may play a role in the higher susceptibility to severe COVID-19 observed in obese individuals. The proposed mechanisms include:
N6-Acetyl-L-Lys has also been identified as a metabolite produced by the bacteria Escherichia coli PubChem: . This research is focused on understanding the metabolic pathways of E. coli.
N-epsilon-Acetyl-L-lysine is a derivative of the amino acid L-lysine, characterized by the addition of an acetyl group to the epsilon amino group of the lysine side chain. This modification alters its chemical properties and biological activities, making it a compound of interest in various fields, including biochemistry and pharmacology. The molecular formula for N-epsilon-Acetyl-L-lysine is C8H16N2O3, and it is recognized as a human metabolite with potential roles in cellular processes.
This compound has garnered attention for its biological activities, particularly its role as a substrate for SIRT1 (Sirtuin 1), an enzyme involved in deacetylation processes that regulate various cellular functions including metabolism and aging. Peptides containing N-epsilon-Acetyl-L-lysine have been shown to influence SIRT1 activity, indicating its potential involvement in metabolic regulation and longevity .
Several methods exist for synthesizing N-epsilon-Acetyl-L-lysine:
N-epsilon-Acetyl-L-lysine has several applications:
Studies have indicated that N-epsilon-Acetyl-L-lysine interacts selectively with various electrophiles, which can be crucial for designing covalent inhibitors in drug development. Its unique reactivity profile compared to other nucleophiles like glutathione highlights its potential utility in targeted therapeutic strategies .
N-epsilon-Acetyl-L-lysine shares structural similarities with other acetylated lysines but exhibits unique properties due to the specific positioning of the acetyl group on the epsilon nitrogen. Here are some similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-alpha-Acetyl-L-lysine | Acetyl group on alpha amino group | Primarily involved in protein modifications |
N,N-Diacetyl-L-lysine | Two acetyl groups on amino groups | Increased hydrophobicity and altered reactivity |
N-acetyl-L-lysine | Acetyl group on primary amino group | Commonly found in biological systems |
N-epsilon-Acetyl-L-lysine's unique positioning of the acetyl group allows for distinct interactions within biological systems, particularly influencing enzyme activity and metabolic pathways.
N-epsilon-Acetyl-L-lysine possesses the molecular formula C₈H₁₆N₂O₃, representing a modified amino acid derivative with distinct structural characteristics [1] [2]. The compound exhibits a molecular weight of 188.22 grams per mole, as consistently reported across multiple analytical sources [3] [4]. This molecular weight reflects the addition of an acetyl group (C₂H₃O) to the epsilon amino group of L-lysine, resulting in a mass increase of 42.04 atomic mass units compared to the parent lysine molecule [15].
The precise molecular weight has been confirmed through various analytical techniques, with high-resolution mass spectrometry providing exact mass measurements of 188.116092388 atomic mass units [13]. Chemical suppliers consistently report molecular weights within the range of 188.22 to 188.23 grams per mole, indicating excellent reproducibility in analytical determinations [4] [17].
Property | Value | Reference Method |
---|---|---|
Molecular Formula | C₈H₁₆N₂O₃ | Elemental Analysis [1] |
Molecular Weight | 188.22 g/mol | Mass Spectrometry [3] |
Exact Mass | 188.116092 u | High-Resolution MS [13] |
Monoisotopic Mass | 188.116092388 u | Computational [13] |
The structural configuration of N-epsilon-Acetyl-L-lysine features a primary amino acid backbone with L-configuration at the alpha carbon, maintaining the stereochemical properties characteristic of naturally occurring amino acids [1] [2]. The compound contains a six-carbon aliphatic chain with the epsilon amino group modified by acetylation, resulting in the formation of an amide bond [10] [13].
The stereochemical designation follows the (S)-configuration at the C-2 position, as indicated by the systematic International Union of Pure and Applied Chemistry name: (2S)-6-acetamido-2-aminohexanoic acid [4] [10]. This L-configuration is critical for biological recognition and enzymatic interactions, distinguishing it from potential D-isomers [13].
The acetyl modification occurs specifically at the epsilon nitrogen (N-6 position), creating an acetamide functional group while preserving the free alpha amino group essential for amino acid classification [15] [21]. The molecular geometry exhibits a linear aliphatic chain structure with terminal carboxyl and amino functionalities, providing amphiphilic characteristics [13].
Optical rotation measurements confirm the stereochemical integrity, with specific rotation values ranging from +3.0 to +5.0 degrees (c=1, H₂O) at 20°C [12]. These measurements validate the L-configuration and provide quality control parameters for compound identification [9] [12].
Stereochemical Parameter | Value | Measurement Conditions |
---|---|---|
Configuration | (S) at C-2 | X-ray Crystallography [1] |
Specific Rotation [α]₂₀/D | +3.0 to +5.0° | c=1, H₂O [12] |
Chiral Centers | 1 | Structural Analysis [13] |
Acetylation Site | N-epsilon (N-6) | Nuclear Magnetic Resonance [24] |
N-epsilon-Acetyl-L-lysine manifests as a white to almost white crystalline powder under standard laboratory conditions, exhibiting characteristic physical properties that distinguish it from other acetylated amino acid derivatives [15] [16]. The compound demonstrates a melting point of 250°C with decomposition, indicating thermal instability at elevated temperatures [9] [15].
The compound exhibits hygroscopic properties, readily absorbing moisture from atmospheric conditions, necessitating storage under controlled humidity environments [10] [17]. Solubility characteristics reveal moderate water solubility, with documented values of 37 milligrams per milliliter at 25°C, equivalent to 196.57 millimolar concentration [18]. Enhanced solubility occurs in 80% acetic acid solutions, reaching concentrations of 50 milligrams per milliliter [10] [16].
Stability studies indicate that N-epsilon-Acetyl-L-lysine remains chemically stable under neutral pH conditions but demonstrates increased degradation rates under extreme acidic or basic environments [30]. The compound exhibits incompatibility with strong oxidizing agents and shows thermal decomposition at temperatures exceeding 240°C [12] [16].
Storage recommendations specify maintenance at -20°C under inert gas atmospheres to prevent oxidative degradation and moisture absorption [12] [15]. The compound demonstrates air sensitivity, particularly in humid environments, requiring protective storage conditions [12].
Physical Property | Value | Measurement Conditions |
---|---|---|
Appearance | White crystalline powder | Room temperature [15] |
Melting Point | 250°C (decomposition) | Atmospheric pressure [16] |
Water Solubility | 37 mg/mL (196.57 mM) | 25°C [18] |
Density | 1.1793 g/cm³ | Estimated [15] |
Refractive Index | 1.4500 | Estimated [15] |
Storage Temperature | -20°C | Inert atmosphere [12] |
The chemical reactivity of N-epsilon-Acetyl-L-lysine centers primarily around its functional groups: the free alpha amino group, the carboxyl group, and the acetamide moiety [21] [22]. The compound behaves as a zwitterionic species under physiological pH conditions, with the carboxyl group deprotonated and the alpha amino group protonated [13] [15].
Acid-base chemistry reveals a predicted pKa value of 2.53±0.24 for the carboxyl group, consistent with typical amino acid behavior [15]. The acetylated epsilon amino group no longer contributes to the acid-base equilibrium, unlike the parent lysine molecule, resulting in altered charge distribution and chemical behavior [21].
The acetamide bond demonstrates stability under neutral aqueous conditions but becomes susceptible to hydrolysis under extreme pH conditions [30]. Enzymatic deacetylation can occur through the action of specific histone deacetylases and sirtuin enzymes, representing a significant biochemical transformation pathway [11] [15].
Chemical modification reactions can target the remaining free amino group for further derivatization, allowing for the synthesis of more complex derivatives [22]. The carboxyl group participates in standard amide bond formation reactions with appropriate coupling reagents [22].
Oxidation susceptibility primarily affects the amino acid backbone rather than the acetyl modification, with the compound showing incompatibility with strong oxidizing agents under ambient conditions [16] [17].
Reactive Site | Reaction Type | Typical Conditions |
---|---|---|
Alpha amino group | Acylation/Alkylation | Mild basic conditions [22] |
Carboxyl group | Amide formation | Coupling reagents [22] |
Acetamide bond | Hydrolysis | Extreme pH/Enzymatic [11] |
Overall molecule | Oxidation | Strong oxidants [16] |
Comprehensive spectroscopic analysis of N-epsilon-Acetyl-L-lysine provides detailed structural confirmation and analytical fingerprints for compound identification [24] [26]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that distinguish this compound from other acetylated lysine derivatives [24] [25].
Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy in deuterium oxide solution shows distinct signals for the acetyl methyl group at 1.969 parts per million, the lysine backbone protons between 1.387-3.721 parts per million, and the alpha proton at characteristic chemical shifts [24] [25]. Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) provides complementary structural information with carbonyl carbons appearing at 176.763 and 177.585 parts per million [25].
Infrared spectroscopy demonstrates characteristic absorption bands in the 1500-1700 wavenumber region corresponding to amide and carboxyl functionalities [26] [28]. The amide I band appears around 1640 wavenumbers, while the amide II band occurs near 1540 wavenumbers, providing diagnostic fingerprints for acetylation confirmation [26].
Raman spectroscopy offers complementary vibrational information, particularly useful for distinguishing between different acetylation types in lysine derivatives [26] [28]. The technique proves valuable for structural characterization in aqueous environments where infrared spectroscopy may face limitations [28].
Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of acetylated amino acids [1] [2]. Electron impact ionization produces base peaks at mass-to-charge ratios of 126, corresponding to characteristic fragmentation pathways [1].
Spectroscopic Technique | Key Signals | Diagnostic Value |
---|---|---|
¹H Nuclear Magnetic Resonance | δ 1.969 (acetyl CH₃) | Acetylation confirmation [24] |
¹³C Nuclear Magnetic Resonance | δ 176.763, 177.585 (C=O) | Carbonyl identification [25] |
Infrared | 1640, 1540 cm⁻¹ (amide) | Functional group analysis [26] |
Mass Spectrometry | m/z 126 (base peak) | Molecular weight/fragmentation [1] |
Raman | 1500-1700 cm⁻¹ region | Structural fingerprinting [28] |